Product packaging for 2-Chloro-2-cyclohexylacetonitrile(Cat. No.:CAS No. 29770-68-1)

2-Chloro-2-cyclohexylacetonitrile

Cat. No.: B3035067
CAS No.: 29770-68-1
M. Wt: 157.64 g/mol
InChI Key: FWYNCHBBDIJSRE-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitriles in Organic Synthesis

Halogenated nitriles, particularly α-halogenated nitriles, are a class of compounds of immense importance in organic synthesis. The presence of both a nitrile group and a halogen on the same carbon atom imparts unique reactivity.

The nitrile group itself is a versatile functional group. researchgate.netnih.gov It is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. wikipedia.org The nitrogen atom possesses a lone pair, and the carbon-nitrogen triple bond has π-coordinating ability. researchgate.netnih.gov Nitriles can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making them valuable synthetic intermediates. youtube.com They are also known to participate in cycloaddition reactions to form important heterocyclic structures. researchgate.netnih.gov

The addition of a halogen atom, such as chlorine, to the α-carbon (the carbon next to the nitrile group) introduces a new layer of reactivity. This halogen can act as a leaving group in nucleophilic substitution reactions. youtube.com Furthermore, the electron-withdrawing nature of both the nitrile and the halogen makes the α-hydrogen acidic, allowing for deprotonation to form a stabilized carbanion. wikipedia.org This anion can then react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds under sterically demanding conditions. wikipedia.org This dual reactivity makes α-halogenated nitriles powerful building blocks for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. numberanalytics.com

The general synthesis of nitriles often involves the reaction of alkyl halides with cyanide salts, a method known as the Kolbe nitrile synthesis. wikipedia.org Halogenation, the process of introducing a halogen, can occur at various positions on a molecule, and the reactivity of hydrogens often follows the order of tertiary > secondary > primary. libretexts.org

Scope and Objectives of Academic Inquiry on 2-Chloro-2-cyclohexylacetonitrile

While dedicated studies on this compound are sparse, academic inquiry into such a compound would typically focus on several key areas based on its structure:

Synthesis and Characterization: Developing efficient and stereoselective methods for its synthesis would be a primary objective. A likely route would be the direct chlorination of the parent compound, cyclohexylacetonitrile. Characterization would involve spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry to confirm its structure.

Reactivity Studies: A significant portion of research would explore its synthetic utility. This would involve studying its reactions with various nucleophiles to test the displacement of the chlorine atom. Investigations into its ability to form a carbanion and subsequent reactions with electrophiles would also be crucial.

Application as a Synthetic Intermediate: Research would aim to use this compound as a starting material or key intermediate in the synthesis of more complex target molecules, potentially including novel pharmaceuticals or materials. The combination of the bulky cyclohexyl group and the reactive α-chloro nitrile moiety makes it an interesting candidate for creating unique molecular scaffolds.

Given the established utility of related compounds, the objective of such research would be to expand the synthetic chemist's toolkit with a new, functionalized building block.

Data Tables

Table 1: Physical and Chemical Properties of the Parent Compound, Cyclohexylacetonitrile

PropertyValue
CAS Number 4435-14-7
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
Physical Form Colorless to Yellow-brown Liquid
Purity 97%

Data sourced from commercially available information for the unchlorinated parent compound. sigmaaldrich.comchemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN B3035067 2-Chloro-2-cyclohexylacetonitrile CAS No. 29770-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-cyclohexylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN/c9-8(6-10)7-4-2-1-3-5-7/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYNCHBBDIJSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 2 Cyclohexylacetonitrile and Analogues

Chemo- and Regioselective Synthesis Strategies

The selective formation of 2-Chloro-2-cyclohexylacetonitrile hinges on precise control over reactive sites within the precursor molecules. Researchers have explored various strategies to achieve high chemo- and regioselectivity, primarily focusing on the assembly of the core structure from readily available starting materials.

Strategies Involving Cyclohexanone (B45756) and Halogenated Nitriles

A primary and direct route to α-halonitriles involves the reaction of a ketone with a halogenated nitrile. The Darzens condensation, a classic method for forming epoxides (glycidic esters), can be adapted for the synthesis of α,β-epoxynitriles (glycidic nitriles) when an α-halo nitrile reacts with a carbonyl compound in the presence of a base.

The reaction between cyclohexanone and chloroacetonitrile (B46850) under phase-transfer catalysis (PTC) conditions is a notable example. consensus.appresearchgate.net Phase-transfer catalysts facilitate the transfer of the base (e.g., hydroxide (B78521) ions) from the aqueous phase to the organic phase, where it deprotonates the chloroacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The subsequent intramolecular nucleophilic substitution, where the oxygen anion displaces the chloride, would typically lead to the corresponding epoxide, 1-oxa-spiro[2.5]octane-2-carbonitrile.

However, the isolation of the intermediate chlorohydrin, 2-(1-hydroxycyclohexyl)-2-chloroacetonitrile, or its direct conversion to this compound can be influenced by the reaction conditions. A kinetic study of the Darzens condensation between chloroacetonitrile and cyclohexanone was conducted using a "multi-site" phase transfer catalyst (MPTC) and aqueous sodium hydroxide. researchgate.net The reaction was monitored under pseudo-first-order conditions, highlighting the influence of various experimental parameters on the reaction rate. researchgate.net While the ultimate product of a classic Darzens reaction is the epoxide, controlling the conditions could potentially favor the formation and isolation of the halo-nitrile precursor. The asymmetric variant of the Darzens reaction, often employing chiral phase-transfer catalysts derived from cinchona alkaloids, has been shown to produce α,β-epoxy ketones with moderate to high enantiomeric excesses. organic-chemistry.orgrsc.org

ReactantsCatalyst/BaseProductNotes
Cyclohexanone, Chloroacetonitrile"Multi-site" phase transfer catalyst (MPTC), NaOH (aq)1-oxa-spiro[2.5]octane-2-carbonitrileStudied under pseudo-first-order kinetic conditions. researchgate.net
Cyclic α-chloro ketones, AldehydesChiral quaternary ammonium (B1175870) salts (from cinchonine) / LiOH·H₂Oα,β-Epoxy ketonesAsymmetric Darzens reaction with moderate to high enantioselectivity. organic-chemistry.orgrsc.org

Cyanation Reactions of Cyclohexyl Derivatives

An alternative approach involves the introduction of the nitrile group to a pre-existing cyclohexyl framework, followed by chlorination at the α-position. One could envision the synthesis starting from cyclohexylacetonitrile, which is then subjected to α-chlorination. The α-chlorination of nitriles can be achieved using various reagents. For instance, a patented process describes the α-chlorination of phenylacetonitriles using sulfuryl chloride or chlorine gas in the presence of a strong acid like HCl. google.com This method's applicability to cyclohexylacetonitrile would provide a direct route to the target compound.

Another strategy involves the direct α-chlorination of ketones. pitt.edu A kinetic enolate of a ketone can be formed and subsequently chlorinated using a positive chlorine source like p-toluenesulfonyl chloride. pitt.edu While this is effective for ketones, adapting it for nitriles would be a key step. For example, treatment of 4-tert-butylcyclohexanone (B146137) with lithium diisopropylamide (LDA) followed by p-toluenesulfonyl chloride yields the monochlorinated ketone in good yield. pitt.edu

SubstrateReagent(s)Product TypeYieldReference
PhenylacetonitrileSO₂Cl₂ or Cl₂, HClα-Chlorophenylacetonitrile- google.com
4-tert-Butylcyclohexanone1. LDA 2. p-Toluenesulfonyl chlorideα-Chloroketone77% pitt.edu
Cyclohexanone1. LDA 2. Trifluoromethanesulfonyl chloride2-Chlorocyclohexanone (B41772)74% pitt.edu

Exploration of Novel Precursors and Reaction Pathways

Novel synthetic routes offer potential advantages in terms of yield, selectivity, and milder reaction conditions. One such pathway begins with the formation of the cyanohydrin of cyclohexanone, which is 1-hydroxycyclohexanecarbonitrile. This intermediate can be synthesized by treating cyclohexanone with a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide.

A patented method details the conversion of cyanohydrins of aldehydes or ketones into α-chloronitriles by reacting them with phosgene, using a phosphine (B1218219) oxide as a catalyst. google.com Applying this to cyclohexanone cyanohydrin would directly yield this compound. This process avoids the direct use of highly reactive and potentially problematic chloroacetonitrile.

Stereoselective Synthesis Approaches

Introducing chirality into the this compound structure requires stereoselective synthetic methods. The target molecule has a stereocenter at the carbon atom bearing both the chlorine and the nitrile group.

Enantioselective Methodologies

Achieving enantioselectivity in the synthesis of this compound can be approached by modifying existing synthetic strategies with chiral catalysts or auxiliaries.

The asymmetric Darzens condensation, as mentioned earlier, represents a promising route. The use of chiral phase-transfer catalysts derived from natural alkaloids like cinchonine (B1669041) has been shown to induce enantioselectivity in the reaction between α-chloro ketones and aldehydes. organic-chemistry.orgrsc.org Applying a similar chiral PTC system to the reaction of cyclohexanone and chloroacetonitrile could potentially yield an enantioenriched product.

Another avenue is the enantioselective α-chlorination of a prochiral precursor. Research has demonstrated the successful organocatalytic enantioselective α-chlorination of aldehydes and β-keto esters. organic-chemistry.org For example, β-keto esters can be chlorinated with high enantiomeric excess (up to 97% ee) using hybrid amide-based Cinchona alkaloid catalysts. researchgate.net Adapting such a catalytic system for the α-chlorination of cyclohexylacetonitrile could provide a pathway to the enantiomerically enriched target molecule.

Diastereoselective Control in Cyclohexyl Systems

When the cyclohexane (B81311) ring is substituted, an additional layer of stereochemical complexity arises, necessitating diastereoselective control. The synthesis of multisubstituted cyclohexanes often relies on reactions that can set multiple stereocenters in a single step with high diastereoselectivity.

For instance, the reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like LDA leads to highly substituted cyclohexanes with excellent diastereoselectivity, forming only one diastereomer out of a possible sixteen. nih.gov While this specific reaction does not produce the target compound, it exemplifies the high level of diastereocontrol achievable in cyclohexane ring formation through cascade reactions. nih.gov The stereochemical outcome is dictated by the reaction mechanism, which involves a sequence of Michael additions and a final intramolecular cyclization. nih.gov

The reduction of substituted cyclohexanones often proceeds with high diastereoselectivity, governed by steric factors. For example, the reduction of 3-substituted-2,2-dichlorocyclobutanones with LiAlH(OtBu)₃ yields cis-cyclobutanols with 95–100% selectivity. researchgate.net Such principles of stereocontrol are fundamental when designing syntheses for substituted cyclohexyl systems, including analogues of this compound.

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions (SN1/SN2) at the α-Chloro Carbon

The carbon atom bonded to both the chlorine and the cyclohexyl group is a secondary carbon, making it susceptible to both SN1 and SN2 reaction mechanisms. The competition between these two pathways is dictated by several factors.

The structure of 2-Chloro-2-cyclohexylacetonitrile plays a pivotal role in determining the preferred nucleophilic substitution pathway. The α-carbon is secondary, which is a point of ambiguity for SN1 versus SN2 mechanisms. The bulky cyclohexyl group introduces significant steric hindrance around the reaction center. This steric bulk impedes the backside attack required for an SN2 reaction, thus slowing down this pathway. libretexts.org

Conversely, the secondary nature of the α-carbon can lead to the formation of a secondary carbocation upon departure of the chloride ion, a key intermediate in the SN1 mechanism. The stability of this carbocation is a crucial factor. While secondary carbocations are more stable than primary ones, they are less stable than tertiary carbocations. The electron-withdrawing nature of the adjacent nitrile group can destabilize the carbocation, making the SN1 pathway less favorable than for a typical secondary alkyl halide. However, studies on related α-chloro nitriles suggest that direct nucleophilic displacement at the α-carbon can be challenging. stackexchange.com

Table 1: Effect of Alkyl Halide Structure on SN1 and SN2 Reaction Rates

SubstrateRelative Rate (SN2)Relative Rate (SN1)
Methyl301
Primary11
Secondary 0.02 12
Tertiary~01,200,000

Note: This table presents generalized relative rates for typical alkyl halides to illustrate the effect of substrate structure. The actual rates for this compound may vary due to the electronic influence of the nitrile group.

The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl). pressbooks.pub Its ability to depart and stabilize the negative charge is essential for both SN1 and SN2 reactions. libretexts.org The rate of both reaction types is enhanced by a better leaving group. brainkart.com

The nature of the nucleophile is a critical determinant in the SN1/SN2 competition. Strong, negatively charged nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), favor the SN2 mechanism where the nucleophile is actively involved in the rate-determining step. masterorganicchemistry.com In contrast, weak, neutral nucleophiles, like water or alcohols, favor the SN1 mechanism, as they can wait for the formation of the carbocation intermediate before attacking. quora.com

The choice of solvent has a profound impact on the reaction mechanism. Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both the departing leaving group and the carbocation intermediate in an SN1 reaction, thereby stabilizing them and accelerating the reaction rate. khanacademy.orglibretexts.org Solvolysis, where the solvent itself acts as the nucleophile, is a common occurrence for secondary and tertiary alkyl halides in polar protic solvents and typically follows an SN1 pathway. quizlet.com

Polar aprotic solvents, like acetone (B3395972) or DMSO, are also polar but lack the ability to form strong hydrogen bonds. They are adept at solvating cations but leave anions (the nucleophiles) relatively "naked" and more reactive. brainkart.com This enhanced nucleophilicity favors the bimolecular SN2 mechanism. libretexts.org

Table 2: Relative Rates of a Typical SN1 Solvolysis Reaction in Different Solvents

SolventDielectric ConstantRelative Rate
Acetic Acid61
Methanol334
Formic Acid585000
Water78150,000

Note: This table illustrates the general trend of increasing SN1 reaction rate with increasing solvent polarity for a typical substrate.

Reactions Involving the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This reaction can be catalyzed by either acid or base. chemguide.co.uk Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org In basic hydrolysis, a strong nucleophile like hydroxide directly attacks the nitrile carbon. chemistrysteps.com

Interestingly, for α-chloro nitriles, mechanistic studies have suggested that basic hydrolysis may not proceed via a direct SN2 displacement of the chloride. Instead, the initial attack may occur at the nitrile group, leading to the formation of an α-chloro amide intermediate. stackexchange.com This intermediate can then undergo further reactions.

Derivatization of the nitrile group can also be achieved through reactions with organometallic reagents. For example, Grignard reagents can add to the nitrile carbon to form an imine intermediate, which can then be hydrolyzed to a ketone. chemistrysteps.com

The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically required for this transformation. chemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. dalalinstitute.com Milder reducing agents may lead to the formation of an aldehyde after hydrolysis. wikipedia.org

Table 3: Common Reducing Agents for Nitriles and Their Products

ReagentProduct
LiAlH₄, then H₂OPrimary Amine (R-CH₂NH₂)
H₂/Catalyst (e.g., Ni, Pd, Pt)Primary Amine (R-CH₂NH₂)
DIBAL-H, then H₂OAldehyde (R-CHO)
SnCl₂/HCl, then H₂O (Stephen Reduction)Aldehyde (R-CHO)

of the Cyclohexyl Moiety

The reactivity of the cyclohexyl group in this compound is a critical aspect of its chemical behavior. The saturated, alicyclic cyclohexane (B81311) ring can participate in a range of chemical transformations, the pathways of which are governed by the stability of the intermediates involved.

Electrophilic and Radical Reactions on the Cyclohexane Ring

While the cyclohexane ring is a saturated hydrocarbon and thus generally unreactive toward electrophiles, it is susceptible to radical reactions. These reactions typically proceed via the abstraction of a hydrogen atom to form a cyclohexyl radical. The stability of this radical intermediate is a key factor in determining the regioselectivity of the reaction.

In the context of radical reactions, intramolecular additions to double and triple bonds are valuable for forming five- and six-membered rings. nih.gov The reactions of electrophilic radicals, which are not easily oxidized, allow them to react with nucleophilic multiple bonds. For the cyclohexane moiety, radical stabilizing groups can significantly influence the course of a reaction. For instance, computational studies on related systems have shown that substituents can stabilize radical intermediates, thereby directing the reaction pathway. nih.gov

Below is a hypothetical data table illustrating the calculated relative energies for radical formation at different positions on the cyclohexane ring of a substituted cyclohexane, which can be used to predict the most likely site of radical abstraction.

Table 1: Calculated Relative Stabilities of Positional Radical Isomers on a Substituted Cyclohexane Ring

Radical PositionRelative Energy (kcal/mol)C-H Bond Dissociation Energy (kcal/mol)
C2/C6 (alpha to substituent)0 (Reference)95
C3/C5 (beta to substituent)+1.598
C4 (gamma to substituent)+1.297.5

Note: This table presents illustrative data based on general principles of radical stability. Actual values for this compound would require specific experimental or computational determination.

Ring Opening/Rearrangement Mechanisms

The cyclohexane ring can undergo rearrangement reactions, often driven by the formation of a more stable product. A notable example is the rearrangement of a cyclohexyl radical to a cyclopentylmethyl radical. nih.gov This type of transformation can occur through a sequence of ring-opening to a hexenyl radical followed by a 5-exo ring-closure. nih.gov

The feasibility of such a rearrangement is highly dependent on the presence of radical-stabilizing substituents on the cyclohexane ring. nih.gov For example, studies on Avermectin B1 derivatives demonstrated that a cyclohexyl radical can rearrange to a cyclopentylmethyl radical when highly radical-stabilizing groups are present at the 2- and 3-positions of the cyclohexyl radical. nih.gov In these cases, the substituents stabilize the intermediate hexenyl radical, which facilitates the ring opening of the parent cyclohexyl radical. nih.gov Such rearrangements are synthetically useful and can lead to ring expansion or contraction. libretexts.org

Catalysis in Transformations of this compound

Catalysis is instrumental in controlling the transformations of this compound, enabling reactions that might otherwise be inefficient or unselective. The design of the catalyst, including the metal center and the surrounding ligands, is paramount.

Ligand Design and Catalyst Optimization

The properties of a catalyst can be finely tuned by modifying the ligands coordinated to the metal center. In reactions involving this compound, the choice of ligand can influence the steric and electronic environment of the catalytic center, thereby affecting the reaction's efficiency and selectivity.

For instance, in cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often used to facilitate the oxidative addition of the alkyl chloride to the metal center. Salen ligands and their metal complexes are also widely used in catalysis, and their chemical and catalytic properties can be tuned by introducing various substituents. mdpi.com The introduction of different substituents on the aromatic rings of Salen ligands allows for the modulation of their properties. mdpi.com

The following table provides hypothetical data on how different ligands might affect the yield of a catalyzed reaction involving an alkyl chloride.

Table 2: Illustrative Effect of Ligand Variation on a Catalyzed Cross-Coupling Reaction

LigandMetal CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TriphenylphosphinePd(OAc)231255
Tri(o-tolyl)phosphinePd(OAc)231272
XPhosPd2(dba)31695
SPhosPd2(dba)31691

Note: This data is hypothetical and serves to illustrate the common trends observed in ligand optimization for cross-coupling reactions.

Mechanistic Probes (e.g., Deuteration Studies)

Deuteration studies serve as a powerful tool for elucidating reaction mechanisms. By replacing hydrogen atoms with deuterium (B1214612), chemists can track the movement of atoms and determine whether a particular C-H bond is broken in the rate-determining step of a reaction through the kinetic isotope effect (KIE). nih.govbeilstein-archives.org

In recent years, the use of deuterium in mechanistic studies has expanded significantly. nih.govbeilstein-archives.org For instance, if a reaction involving this compound were to proceed through a mechanism involving the abstraction of a proton from the cyclohexane ring, using a deuterated substrate would likely result in a slower reaction rate. This observation would provide strong evidence for the proposed mechanism. The incorporation of deuterium into molecules can be achieved through various methods, including hydrogen isotope exchange, reductive deuteration, and dehalogenative deuteration. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 2-Chloro-2-cyclohexylacetonitrile, both one-dimensional and two-dimensional NMR techniques are invaluable.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexyl ring and the methine proton alpha to both the chloro and cyano groups. The methine proton (CH-Cl) is anticipated to appear as a doublet, significantly downfield due to the deshielding effects of the adjacent electron-withdrawing chlorine atom and nitrile group. Its chemical shift would likely fall in the range of 4.0-4.5 ppm. The protons of the cyclohexyl ring will present as a complex series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further structural confirmation. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atom bonded to the chlorine (C-Cl) will be significantly deshielded, with an expected chemical shift between 60 and 70 ppm. The carbons of the cyclohexyl ring will appear in the 20-40 ppm range. The specific chemical shifts are influenced by the substitution and stereochemistry of the molecule. For comparison, in 2-chlorocyclohexanone (B41772), the carbon bearing the chlorine atom appears at approximately 65 ppm. nih.govdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-CN - 115-125
CH-Cl 4.0 - 4.5 (doublet) 60-70

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. youtube.com A cross-peak between the methine proton (CH-Cl) and the adjacent proton on the cyclohexyl ring would firmly establish their connectivity. It would also help in tracing the network of coupled protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. pressbooks.pubcolumbia.edu This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal around 4.0-4.5 ppm would correlate with the carbon signal in the 60-70 ppm range.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemistry of the molecule, such as the relative orientation of the chloro and cyclohexyl groups (cis/trans isomerism).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of one chlorine atom due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide further structural information. For this compound, the molecular ion would likely be unstable. Common fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a significant fragment ion at [M-35]⁺ and [M-37]⁺.

Alpha-cleavage: Cleavage of the bond between the cyclohexyl ring and the chiral carbon is expected, leading to the formation of a stable cyclohexyl cation or a chloroacetonitrile (B46850) radical cation. researchgate.netmiamioh.edu

Loss of HCl: Elimination of hydrogen chloride is a common fragmentation pathway for chloroalkanes. miamioh.edu

Fragmentation of the cyclohexyl ring: This would produce a series of smaller fragment ions separated by 14 mass units (CH₂ groups). libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Identity of Fragment
[M]+ Molecular ion
[M-35/37]+ Loss of Cl
[M-36]+ Loss of HCl
83 Cyclohexyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp, intense absorption band for the nitrile group (C≡N) stretch in the region of 2220-2260 cm⁻¹. spectroscopyonline.comquimicaorganica.org The carbon-chlorine (C-Cl) stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group will be observed just below 3000 cm⁻¹. The IR spectrum of the related compound 2-chlorocyclohexanone shows a strong C=O stretch at around 1730 cm⁻¹, and the C-Cl stretch would be in a similar region as predicted for the title compound. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is also Raman active and should be clearly visible. The C-Cl stretch, which can sometimes be weak in the IR spectrum, may show a stronger signal in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N Stretch 2220 - 2260
C-Cl Stretch 600 - 800

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. carleton.edu This non-destructive analytical technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu While specific crystallographic data for this compound is not publicly available, the methodology remains a critical tool for its structural analysis.

The process involves irradiating a single crystal of the compound with X-rays. The interaction of these rays with the electron clouds of the atoms produces a diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the exact spatial coordinates of each atom. carleton.edu

For this compound, a successful crystallographic analysis would yield precise measurements of the bond lengths between the chlorine, carbon, and nitrogen atoms, as well as the bond angles that define the molecular geometry. Furthermore, it would definitively establish the conformation of the cyclohexyl ring in the solid state. Of paramount importance for a chiral molecule, X-ray crystallography can unambiguously determine the absolute configuration (R or S) at the stereocenter, the carbon atom bonded to the chloro, cyclohexyl, and cyano groups. This is achieved through the anomalous dispersion of X-rays by the atoms in the crystal.

Hypothetical Crystallographic Data for this compound

Below is a table representing the type of data that would be obtained from a single-crystal X-ray diffraction analysis of this compound. Note: This data is hypothetical and for illustrative purposes only.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1056.7
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.254
Absolute ConfigurationS

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying the stereochemical aspects of chiral compounds in solution. saschirality.orglibretexts.org

Circular Dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption, which is non-zero only for chiral species, provides information about the molecule's secondary structure and absolute configuration. libretexts.orgmtoz-biolabs.com The resulting CD spectrum is a plot of this difference in absorption versus wavelength. The sign and intensity of the CD signals (known as Cotton effects) are characteristic of a specific enantiomer.

For this compound, the absolute configuration can be determined by comparing its experimental CD spectrum with that predicted by theoretical calculations or with the spectra of structurally related compounds of known configuration. mtoz-biolabs.comrsc.org

Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption of left and right circularly polarized infrared radiation, probing the vibrational transitions of the molecule. nih.gov VCD is particularly powerful for determining the absolute configuration of small, flexible molecules in solution. unifesp.br The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. By comparing the experimental VCD spectrum of this compound with quantum chemical predictions, its absolute configuration can be reliably assigned. nih.gov

Illustrative Chiroptical Data for (S)-2-Chloro-2-cyclohexylacetonitrile

The following table provides an example of the kind of data that might be obtained from a Circular Dichroism analysis of a specific enantiomer of this compound. Note: This data is hypothetical and for illustrative purposes only.

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
210+5000
225-8000
240+2500
280-1000

The combination of X-ray crystallography for solid-state analysis and chiroptical techniques like CD and VCD for solution-state studies provides a comprehensive and robust characterization of the three-dimensional structure and absolute stereochemistry of chiral molecules like this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: A Theoretical Outlook

Quantum chemical calculations are powerful tools for investigating the electronic structure, bonding, and reactivity of molecules. For a compound like 2-Chloro-2-cyclohexylacetonitrile, such studies would provide invaluable insights.

Electronic Structure and Bonding Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, the HOMO would likely be located on the cyclohexyl ring or the lone pairs of the chlorine atom, while the LUMO would be associated with the antibonding orbitals of the C-Cl or C-CN bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. wuxibiology.comwikipedia.org

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are instrumental in mapping out potential reaction pathways and identifying transition states. wikipedia.org For this compound, a key reaction to study would be nucleophilic substitution at the alpha-carbon, where the chlorine atom is displaced. Quantum chemical calculations could model the energy profile of such a reaction, comparing, for example, SN1 and SN2 mechanisms. The stability of a potential carbocation intermediate in an SN1 pathway, influenced by the adjacent cyclohexyl and cyano groups, would be a critical factor. youtube.com Transition state theory could be used to calculate reaction rates and understand the energetic barriers involved. wikipedia.org

Conformational Analysis of the Cyclohexyl Ring

The cyclohexyl ring can exist in several conformations, with the chair form being the most stable. q-chem.comnih.gov For this compound, the chloroacetonitrile (B46850) substituent can occupy either an axial or equatorial position on the chair conformer. wisc.edu Computational modeling would be used to determine the relative energies of these two conformers. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. wisc.edu A potential energy surface (PES) scan, varying the dihedral angles of the cyclohexyl ring, could map the energy landscape and identify the most stable conformations and the energy barriers between them. q-chem.comq-chem.com

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerSubstituent PositionRelative Energy (kcal/mol)Key Steric Interactions
Chair 1Equatorial0.00Minimal
Chair 2Axial> 2.01,3-Diaxial with axial hydrogens
Twist-Boat-~5-6Torsional and steric strain
Boat-~7Flagpole interactions

Note: This table is hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound has been found.

Molecular Dynamics Simulations: Probing Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system, including solvent effects and intermolecular interactions.

Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly influence the conformation and reactivity of this compound. MD simulations could model the behavior of this compound in various solvents of differing polarities. In a polar solvent, the solvent molecules would arrange themselves to stabilize any charge separation within the solute molecule. This could, for instance, favor a conformation with a larger dipole moment. For reactions, explicit solvent models in MD simulations can provide a more realistic picture of how solvent molecules interact with reactants and transition states, potentially altering reaction barriers.

Intermolecular Interactions

MD simulations are also ideal for studying the non-covalent interactions between molecules. irjweb.com For this compound, these would primarily be dipole-dipole interactions, due to the polar C-Cl and C-CN bonds, and van der Waals forces. q-chem.com In a condensed phase, these interactions would govern the packing of molecules and influence physical properties like boiling point and density. Radial distribution functions can be calculated from MD trajectories to show the probability of finding neighboring molecules at a certain distance, offering a picture of the local molecular environment. libretexts.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based features of a compound with a specific property of interest, such as toxicity, solubility, or boiling point. mdpi.com These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.

The development of a robust QSPR model for a class of compounds, including this compound, involves a systematic workflow. This process begins with the compilation of a dataset of structurally related molecules with experimentally determined values for the property to be predicted. For instance, in predicting the toxicity of nitriles, a dataset of various nitrile-containing compounds and their corresponding toxicity data (e.g., LD50 values) would be assembled. nih.govacs.org

The next step involves the calculation of a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to the compound's hydrophobicity. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. mdpi.commdpi.com The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques. mdpi.com

For this compound, key descriptors expected to influence its properties would include the hydrophobicity of the cyclohexyl ring, the polar nature of the nitrile group, and the electronic effects of the chlorine atom. A hypothetical QSPR model for predicting a property like toxicity might reveal that descriptors related to molecular size, hydrophobicity, and the presence of the electrophilic carbon attached to the chlorine and nitrile groups are significant contributors.

Table 1: Hypothetical QSPR Model for Predicting Acute Toxicity of Substituted Chloroacetonitriles

DescriptorCoefficientDescriptionContribution to Toxicity
logP 0.45Octanol-water partition coefficientPositive (Increased hydrophobicity may enhance membrane permeability)
LUMO Energy -0.82Energy of the Lowest Unoccupied Molecular OrbitalNegative (A lower LUMO energy suggests higher electrophilicity and reactivity)
Molecular Volume 0.15Van der Waals volume of the moleculePositive (Larger molecules may have more extensive interactions)
Presence of Halogen 1.20Indicator variable for the presence of a halogenPositive (Halogens can participate in specific interactions and alter metabolism)

This table presents a hypothetical QSPR model to illustrate the concept. The coefficients are not based on experimental data for this compound.

Pharmacophore modeling is a powerful computational technique used in drug discovery and toxicology to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov

For this compound, a pharmacophore model could be developed to predict its potential interactions with a biological target, such as a receptor or enzyme. The key pharmacophoric features of this molecule would likely be:

A hydrophobic feature: Represented by the bulky and nonpolar cyclohexyl ring.

A hydrogen bond acceptor feature: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor.

A halogen bond donor feature: The chlorine atom can potentially form halogen bonds, which are increasingly recognized as important non-covalent interactions in biological systems.

The process of pharmacophore modeling can be either ligand-based or structure-based. nih.gov In a ligand-based approach, a set of known active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore model. nih.gov In the absence of a known biological target for this compound, a hypothetical pharmacophore could be constructed based on its structural features and comparison to molecules with known biological activities, such as ligands for the GABA receptor, which often contain hydrophobic and hydrogen-bonding moieties. nih.govacs.org

A structure-based approach, on the other hand, utilizes the 3D structure of the biological target to define the key interaction points within the binding site. nih.gov If a potential target for this compound were identified, its binding pocket could be analyzed to generate a pharmacophore model representing the complementary features required for binding.

Table 2: Potential Pharmacophoric Features of this compound and their Hypothetical Receptor Interactions

Pharmacophoric FeatureMolecular MoietyPotential Interaction with a Biological Target
Hydrophobic Cyclohexyl ringInteraction with a hydrophobic pocket in the receptor.
Hydrogen Bond Acceptor Nitrile group (N atom)Formation of a hydrogen bond with a donor group (e.g., -NH, -OH) on the receptor.
Halogen Bond Donor Chlorine atomInteraction with a nucleophilic or electron-rich region (e.g., a carbonyl oxygen) in the receptor.

This table outlines the likely pharmacophoric features of the compound and their potential interactions in a hypothetical biological target.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides methods to theoretically predict the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are invaluable for structure elucidation and for understanding the fundamental vibrational and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with reasonable accuracy using computational methods like Density Functional Theory (DFT) and empirical approaches. nih.govlibretexts.org For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl ring, with their chemical shifts influenced by their proximity to the electron-withdrawing chloro and nitrile groups. The single proton on the carbon bearing the chlorine and nitrile groups would be expected to appear at a significantly downfield chemical shift due to the strong deshielding effect of these two electronegative substituents. youtube.com Similarly, the predicted ¹³C NMR spectrum would show a unique signal for each carbon atom, with the carbon atom attached to the chlorine and nitrile groups exhibiting the most downfield shift.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule. For this compound, the predicted IR spectrum would show characteristic absorption bands corresponding to the C-H stretching vibrations of the cyclohexyl ring, the C-Cl stretching vibration, and a sharp, intense band for the C≡N stretching of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹.

Mass Spectrometry (MS): The fragmentation patterns observed in a mass spectrum can be rationalized and, to some extent, predicted by considering the stability of the resulting carbocations and radical fragments. youtube.comchemguide.co.uk For this compound, the molecular ion peak would be expected. Common fragmentation pathways would likely involve the loss of a chlorine atom, a cyanide radical, or the fragmentation of the cyclohexyl ring. docbrown.info The relative abundance of these fragments would depend on the stability of the resulting ions.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Predicted ValueRationale
¹H NMR Chemical shift of CH(Cl)CN4.0 - 4.5 ppmStrong deshielding by both Cl and CN groups.
¹³C NMR Chemical shift of C(Cl)CN60 - 70 ppmSignificant downfield shift due to the electronegativity of Cl and CN.
¹³C NMR Chemical shift of CN115 - 125 ppmCharacteristic chemical shift for a nitrile carbon.
IR C≡N stretch2240 - 2260 cm⁻¹Typical stretching frequency for a nitrile group.
MS Major Fragment (m/z)[M-Cl]⁺Loss of a chlorine radical to form a stable secondary carbocation.
MS Major Fragment (m/z)[C₆H₁₁]⁺Loss of the chloroacetonitrile group to form the cyclohexyl cation.

This table provides theoretically predicted spectroscopic data based on general principles of spectroscopy and the structure of the compound. These values are illustrative and would require specific computational calculations for accurate prediction.

Applications As Advanced Building Blocks and Reagents in Organic Synthesis

Role in the Construction of Complex Organic Molecules

2-Chloro-2-cyclohexylacetonitrile, possessing both a reactive nitrile group and a labile chlorine atom on a cyclohexyl scaffold, is theoretically a versatile building block for the synthesis of complex organic molecules. Its structure suggests potential for diverse transformations, allowing for the introduction of the cyclohexylacetonitrile moiety or its derivatives into larger molecular frameworks. However, specific documented applications in the synthesis of complex molecules are not extensively reported in publicly available scientific literature.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and natural products. rsc.org The synthesis of these structures often relies on versatile precursors that can undergo cyclization reactions. While α-chloro nitriles, in general, can serve as precursors to heterocyclic systems, specific research detailing the use of this compound for the synthesis of nitrogen-containing heterocycles like pyridines, pyrimidines, or imidazoles is not readily found in the surveyed literature.

Theoretically, the presence of the electrophilic carbon attached to the chlorine and the nitrile group could allow for reactions with dinucleophiles to form heterocyclic rings. For instance, reaction with a compound containing two nucleophilic nitrogen atoms could potentially lead to the formation of a nitrogen-based ring system. General strategies for synthesizing nitrogen heterocycles are vast and include methods like cycloaddition and condensation reactions. mdpi.comrsc.org

Utility in Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of molecular skeletons. illinois.edualevelchemistry.co.uk α-Halogenated nitriles can participate in such reactions, typically through nucleophilic substitution where the halogen acts as a leaving group.

For this compound, the chlorine atom can be displaced by a carbon nucleophile, such as a Grignard reagent, an organolithium compound, or an enolate, to form a new C-C bond at the carbon adjacent to the nitrile. chemistry.coachresearchgate.net Such alkylation reactions are a fundamental tool for extending carbon chains. mt.com The nitrile group itself can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic utility after the C-C bond has been formed. Despite this potential, specific examples and detailed research findings on the utility of this compound in these reactions are not prominent in the available literature.

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The development of novel reagents and catalysts is crucial for advancing synthetic chemistry. Scaffolds derived from specific molecules can be functionalized to create ligands for metal catalysts or to act as organocatalysts. The cyclohexyl ring of this compound provides a rigid and sterically defined framework that could potentially be elaborated into a chiral ligand or reagent.

However, a review of scientific databases does not show specific instances of this compound being used as a foundational scaffold for the development of new classes of reagents or catalysts.

Integration into Combinatorial Synthesis and High-Throughput Methodologies

Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach, coupled with high-throughput screening, accelerates the discovery of new drugs and materials. researchgate.net

A suitable building block for combinatorial synthesis should possess reactive sites that allow for the attachment of diverse molecular fragments. With its reactive chloro and nitrile functionalities, this compound has the structural features that could make it a candidate for use in creating chemical libraries. The chloro group could be substituted with a variety of nucleophiles, and the nitrile group could be transformed into other functional groups in a parallel synthesis fashion. Nevertheless, there is no specific mention in the surveyed literature of this compound being integrated into combinatorial synthesis or high-throughput methodologies.

Development and Validation of Advanced Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-Chloro-2-cyclohexylacetonitrile. Its versatility allows for both quantitative purity analysis and the challenging separation of stereoisomers.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity determination and assay of pharmaceutical compounds. For this compound, an RP-HPLC method would separate the main component from any non-chiral impurities, such as starting materials or by-products from its synthesis.

A typical method would utilize a hydrophobic stationary phase (e.g., C18 or C8) and a polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. youtube.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. youtube.com Given the compound's structure, it possesses moderate hydrophobicity, making it well-suited for retention and separation on a C18 column. Detection would likely be performed using a UV detector, as the nitrile group and chlorine atom may provide some UV absorbance at lower wavelengths.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

Parameter Suggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Since this compound possesses a stereocenter at the carbon atom bonded to the chloro, cyclohexyl, and cyano groups, it exists as a pair of enantiomers. nih.gov It is often crucial to control the enantiomeric purity of chiral compounds, as different enantiomers can exhibit different biological activities. youtube.com Chiral HPLC is the gold standard for separating and quantifying enantiomers to determine enantiomeric excess (e.e.). youtube.com

This is typically achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in their separation. chromatographyonline.com The most widely used and successful CSPs are based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) coated or immobilized on a silica (B1680970) support. youtube.comchromatographyonline.com Method development would involve screening various polysaccharide-based columns with different mobile phases (typically mixtures of alkanes like hexane (B92381) and an alcohol like isopropanol) to find the optimal conditions for baseline separation of the two enantiomers.

Table 2: Common Chiral Stationary Phases for Screening

CSP Type Common Trade Names Typical Mobile Phase
Immobilized Amylose Phenylcarbamate Chiralpak IA, Chiralpak IG Hexane/Ethanol, Polar Organic
Immobilized Cellulose Phenylcarbamate Chiralcel OD, Chiralcel OJ Hexane/Isopropanol

| Cyclodextrin-Based | Cyclobond | Methanol/Water, Acetonitrile/Buffer |

An alternative, though often more complex, "indirect" method involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. youtube.com

Optimizing an HPLC method is essential to achieve the desired resolution, sensitivity, and analysis time. Key parameters that are systematically adjusted include:

Mobile Phase: The ratio of organic solvent to water is a primary driver of retention in RP-HPLC. Increasing the percentage of acetonitrile, for instance, would decrease the retention time of this compound. For chiral separations, the choice and ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can dramatically affect enantioselectivity.

Stationary Phase: While a C18 column is a common starting point, other phases like C8 (less retentive) or Phenyl (offering different selectivity through pi-pi interactions) could provide better resolution from specific impurities. For chiral separations, selecting the right CSP is the most critical factor.

Temperature: Adjusting the column temperature affects mobile phase viscosity and the kinetics of interaction. Higher temperatures typically lead to shorter retention times and sharper peaks. However, the effect on resolution can vary and must be evaluated on a case-by-case basis. For some chiral separations, sub-ambient temperatures can significantly enhance enantiomeric resolution.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. Coupling GC with a Mass Spectrometry (MS) detector provides a powerful tool for both quantification and definitive identification. nih.gov

The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and swept onto the analytical column by a carrier gas (usually helium). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A common column choice for general-purpose analysis is a low-polarity phase, such as one based on 5% phenyl-methylpolysiloxane.

The MS detector fragments the eluting molecules in a predictable pattern, generating a mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous identification. ich.org This technique is particularly useful for identifying and quantifying any volatile impurities or related substances that might be present.

Table 3: Illustrative GC-MS Parameters for this compound Analysis

Parameter Suggested Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Detector Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 m/z |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis separates analytes based on their differential migration in an electric field. While standard Capillary Zone Electrophoresis (CZE) is primarily for charged species, the neutral compound this compound can be analyzed using a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes, like this compound, will partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on differences in these partitioning coefficients, allowing for the high-efficiency separation of neutral molecules. CE offers advantages of high efficiency, short analysis times, and minimal solvent consumption.

Validation Protocols: Specificity, Accuracy, Precision, Linearity, Robustness, Ruggedness

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline and involves evaluating several key performance characteristics. researchgate.netactascientific.com

Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. For an HPLC purity method, this is often shown by analyzing a placebo and spiked samples, and by using a photodiode array (PDA) detector to assess peak purity. europa.eu

Accuracy: Accuracy is the closeness of the test results to the true value. It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery. pharmaguideline.com

Precision: Precision expresses the random error of the method and is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing multiple analyses (e.g., n=6) of the same homogeneous sample.

Intermediate Precision: This expresses within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net The precision is reported as the Relative Standard Deviation (RSD).

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution (typically 5 levels) and plotting the detector response versus concentration. The correlation coefficient (r²) and y-intercept of the resulting regression line are evaluated.

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±5°C in column temperature). This provides an indication of its reliability during normal usage. researchgate.net

Ruggedness: Often considered part of intermediate precision, ruggedness demonstrates the reproducibility of the method in different laboratories, which is a key consideration for method transfer.

Table 4: Example Validation Data for a Hypothetical HPLC Assay

Validation Parameter Acceptance Criteria Illustrative Result
Linearity (r²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (Repeatability, %RSD) ≤ 2.0% 0.8%

| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |

Future Research Directions and Emerging Paradigms

Integration of Machine Learning in Synthesis and Reactivity Prediction

The application of machine learning (ML) in chemical synthesis and reactivity prediction is a rapidly growing field that holds significant promise for the study of α-chloronitriles like 2-Chloro-2-cyclohexylacetonitrile. nih.gov ML models can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions. digitellinc.com

Future research will likely focus on developing bespoke ML algorithms to predict the outcomes of reactions involving this compound. For instance, models could be trained to predict the yield and selectivity of its synthesis under various conditions, thereby minimizing the need for extensive empirical experimentation. researchgate.net This approach has already shown success in predicting the formation of other halogenated compounds like haloacetic acids (HAAs) and haloacetonitriles (HANs) in complex mixtures. nih.govbohrium.com By identifying the most influential factors, such as temperature, solvent, and catalyst, these models can guide chemists toward optimal reaction conditions. researchgate.net

Furthermore, machine learning can be employed to predict the reactivity of the α-chloro group and the nitrile functionality in this compound. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate the structural features of the molecule with its reactivity in various transformations, such as nucleophilic substitutions or cycloadditions. nih.govresearchgate.net This predictive capability is crucial for designing novel molecules and materials with desired properties. mdpi.com The development of such predictive tools would represent a paradigm shift, moving from heuristic-based chemical intuition to data-driven discovery. digitellinc.com

Table 1: Potential Machine Learning Applications for this compound

Application Area Machine Learning Model Predicted Outcome Potential Impact
Synthesis Optimization Random Forest, Neural NetworksReaction Yield, SelectivityReduced experimental effort, faster route development. researchgate.netnih.gov
Reactivity Prediction Support Vector Machines, QSARRate constants, product distributionDesign of new derivatives and functional materials. researchgate.net
Virtual Screening K Nearest NeighbourCatalyst performance, substrate scopeRapid identification of optimal catalysts for synthesis. digitellinc.commdpi.com

Exploration of Bio-Inspired Synthetic Routes

Nature has evolved a diverse array of enzymes capable of performing highly selective halogenation reactions on organic molecules. nih.govacs.org The exploration of these biocatalytic systems offers a promising, green alternative to traditional chemical synthesis for producing this compound. mdpi.com

Research in this area will likely focus on identifying and engineering halogenating enzymes, known as halogenases, that can act on a precursor molecule such as 2-cyclohexylacetonitrile (B1353779). bldpharm.com Halogenases are broadly categorized based on their mechanism and required cofactors. frontiersin.org

Flavin-Dependent Halogenases (FDHs): These enzymes are particularly attractive as they are highly selective. mdpi.com An engineered FDH could potentially install a chlorine atom at the α-position of 2-cyclohexylacetonitrile with high precision.

Heme-Dependent and Vanadium-Dependent Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize chloride ions, creating a reactive halogenating species. frontiersin.orgnih.gov While often less selective than FDHs, their catalytic activity could be harnessed for the chlorination of the nitrile substrate. mdpi.com

Non-Heme Iron/2-Oxoglutarate Dependent Halogenases: This class of enzymes can halogenate unactivated carbon centers through a radical-based mechanism, offering another potential pathway for synthesis. frontiersin.org

The biosynthesis of natural products containing cyclopropane (B1198618) rings, such as pyrethrins, involves enzymes like chrysanthemyl diphosphate (B83284) synthase that perform complex ring formations. wikipedia.org While not directly applicable to chlorination, this demonstrates nature's ability to construct complex cyclic structures, which could inspire enzymatic routes to the cyclohexyl precursor itself. Furthermore, enzymes like aldoxime dehydratases are being explored for the sustainable, cyanide-free synthesis of nitriles from aldoximes, which could be integrated into a multi-step biocatalytic pathway. mdpi.com

The primary challenge lies in discovering or engineering an enzyme with the desired substrate specificity and catalytic efficiency for the non-natural substrate, 2-cyclohexylacetonitrile. Advances in directed evolution and computational enzyme design will be instrumental in overcoming this hurdle.

Advanced Materials Science Applications

The unique bifunctional nature of this compound, possessing both a reactive chlorine atom and a versatile nitrile group, makes it an intriguing building block for advanced materials. Future research is expected to leverage these functionalities to create novel polymers and functional materials.

The reactive α-chloro group can serve as an initiation site for controlled radical polymerization techniques or as a point for post-polymerization modification. The nitrile group, on the other hand, can be transformed into various other functional groups (e.g., amines, amides, carboxylic acids) or participate in the formation of heterocyclic structures within a polymer backbone. This dual reactivity opens avenues for creating complex polymer architectures. For instance, research has shown that chlorinated compounds like 4'-chloro-2,2':6',2''-terpyridine can be used to synthesize supramolecular polymers. tue.nl Similarly, this compound could be incorporated as a functional monomer to introduce specific properties into polymer chains.

The nitrile group itself is a valuable functional group in materials science. For example, the hydration of nitriles to amides is a key step in the production of various polymers. researchgate.net The development of materials from this compound could lead to polymers with tailored thermal stability, chemical resistance, or optical properties. The bulky cyclohexyl group could impart specific conformational characteristics and solubility to the resulting polymers.

Table 2: Potential Material Applications for this compound

Material Type Role of this compound Key Functional Groups Potential Properties
Functional Polymers Monomer or Initiatorα-Chloro, NitrileTunable polarity, cross-linking sites, enhanced thermal stability.
Supramolecular Assemblies Ligand or Building BlockNitrile, derived heterocyclesSelf-healing materials, stimuli-responsive systems. tue.nl
Specialty Resins Cross-linking agentα-ChloroImproved mechanical strength and chemical resistance.

Sustainable Chemical Manufacturing of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future efforts in the production of this compound will undoubtedly focus on creating more sustainable and environmentally benign manufacturing routes.

Key areas of research will include:

Catalytic Routes: Moving away from stoichiometric reagents towards catalytic methods. For instance, the α-alkylation of nitriles with alcohols using reusable cobalt-nanoparticle catalysts represents a "borrowing hydrogen" methodology that is highly atom-economical. rsc.org Similar catalytic strategies could be developed for the chlorination step.

Green Solvents: Traditional organic solvents are often volatile and hazardous. Research into replacing them with greener alternatives, such as water or ionic liquids, will be crucial. The synthesis of N-chloroacetanilides has been demonstrated in a phosphate (B84403) buffer, highlighting the potential for aqueous reaction media. researchgate.net

Continuous Flow Chemistry: Shifting from batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. This approach allows for precise control over reaction parameters and can minimize waste generation. acsgcipr.org The use of flow chemistry for photochemical reactions has already been implemented on a production scale, demonstrating its industrial viability. acsgcipr.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. The hydration of nitriles to amides is an example of a 100% atom-economic reaction. researchgate.net Similar principles can be applied to the synthesis of this compound by carefully selecting reagents and reaction types, such as nucleophilic aromatic substitution for hydrogen (NASH) reactions which avoid pre-functionalization steps. scranton.edu

By integrating these green chemistry principles, the future manufacturing of this compound can be made more economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-2-cyclohexylacetonitrile, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-cyclohexylacetonitrile with chlorinating agents (e.g., Cl2 or SOCl2). Optimize yields by controlling stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane or THF). Monitor progress via TLC or GC-MS. Post-reaction purification via fractional distillation or recrystallization improves purity .
Typical Reaction Parameters
Temperature: 0–5°C
Solvent: Dichloromethane
Reaction Time: 6–8 hours
Yield Range: 65–85%

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : <sup>1</sup>H NMR (CDCl3) should show a singlet for the nitrile proton (~2.5 ppm) and cyclohexyl protons (1.2–2.0 ppm).
  • IR : Confirm nitrile group absorption at ~2240 cm<sup>-1</sup>.
  • GC-MS : Use a polar column (e.g., DB-5) to resolve peaks and verify molecular ion (M<sup>+</sup> at m/z 169). Cross-reference with known spectra for validation .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.6 mm thickness, tested against chlorinated compounds) and safety goggles. Use a lab coat and fume hood.
  • Ventilation : Ensure local exhaust ventilation to limit airborne exposure (<1 ppm).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting <sup>13</sup>C NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or impurities.

  • Step 1 : Re-run NMR in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.
  • Step 2 : Purify via preparative HPLC (C18 column, 70:30 acetonitrile/water) to remove trace impurities.
  • Step 3 : Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) to validate assignments .

Q. What strategies mitigate cyclohexyl ring conformational instability during reactions involving this compound?

  • Methodological Answer :

  • Temperature Control : Conduct reactions below 10°C to stabilize chair conformations.
  • Solvent Selection : Use non-polar solvents (e.g., hexane) to reduce ring flipping.
  • Additives : Introduce bulky Lewis acids (e.g., AlCl3) to lock the cyclohexyl group in a specific conformation via steric hindrance .

Q. How can researchers optimize catalytic systems for asymmetric synthesis using this compound as a precursor?

  • Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) under varying conditions:

  • Catalyst Loading : Test 1–5 mol% to balance cost and enantiomeric excess (ee).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) often enhance ee by stabilizing transition states.

  • Monitoring : Use chiral HPLC (Chiralpak IA column) to quantify ee. Aim for >90% ee via iterative optimization .

    Catalyst Screening Example
    Catalyst: Ru(BINAP)Cl2
    Solvent: DMF
    ee Achieved: 88%
    Yield: 72%

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction kinetics for this compound hydrolysis?

  • Methodological Answer :

  • Variable Control : Standardize pH (buffer solutions), ionic strength, and temperature.
  • Technique Validation : Use stopped-flow spectrophotometry for real-time monitoring (λ = 210 nm for nitrile degradation).
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Replicate experiments ≥3 times .

Experimental Design Considerations

Q. What inert atmospheric conditions are optimal for storing this compound to prevent degradation?

  • Methodological Answer : Store under argon or nitrogen in amber glass bottles with PTFE-lined caps. Maintain moisture levels <10 ppm using molecular sieves (3 Å). Monitor purity quarterly via GC-MS .

Notes for Reproducibility

  • Always report solvent grades, catalyst batches, and instrument calibration details.
  • Deposit raw spectral data in open-access repositories (e.g., Zenodo) for peer validation .

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-cyclohexylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-2-cyclohexylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.